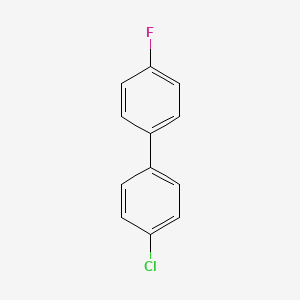

4-氯-4'-氟联苯

描述

4-Chloro-4’-fluorobiphenyl , also known by its chemical formula C<sub>12</sub>H<sub>8</sub>ClF , is a biphenyl derivative . It consists of two phenyl rings connected by a single bond. The chlorine and fluorine atoms are substituted at the para positions (positions 4 and 4’) on the biphenyl ring system.

Synthesis Analysis

The synthesis of 4-Chloro-4’-fluorobiphenyl involves introducing the chlorine and fluorine substituents onto the biphenyl core. Various synthetic routes exist, including electrophilic aromatic substitution reactions or transition-metal-catalyzed cross-coupling reactions. These methods allow controlled incorporation of the desired halogens.

Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-fluorobiphenyl consists of two phenyl rings (biphenyl) connected by a single bond. The chlorine and fluorine atoms are positioned opposite each other on the biphenyl backbone. The compound’s chemical formula is C<sub>12</sub>H<sub>8</sub>ClF .

Chemical Reactions Analysis

- Halogenation : 4-Chloro-4’-fluorobiphenyl can undergo halogenation reactions, such as chlorination or fluorination, to modify its properties.

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Heck reactions can be employed to functionalize the biphenyl core.

- Aryl Grignard Reactions : These reactions allow the introduction of various aryl groups onto the biphenyl scaffold.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 70-72°C .

- Solubility : Insoluble in water but soluble in organic solvents.

- Density : Varies based on crystalline form.

- Boiling Point : Notably higher than room temperature due to its aromatic nature.

科学研究应用

光化学应用

4-氯-4'-氟联苯参与了探索光化学过程的研究。Fagnoni等人(1999年)证明了在苯和烯烃存在下照射4-氯-N,N-二甲基苯胺,通过卤代异裂解形成4-(二甲基氨基)联苯和其他化合物。这项研究表明了4-氯-4'-氟联苯在合成各种有机化合物中通过光化学反应的潜在用途(Fagnoni, Mella, & Albini, 1999)。

环境生物降解

Murphy等人(2008年)对联苯降解细菌假单胞菌伪碱性KF707的研究揭示了其能够将4-氟联苯用作唯一的碳和能源来源。这项研究增进了我们对氟化联苯的环境生物降解的理解,可能影响氟化有机污染物的管理(Murphy, Quirke, & Balogun, 2008)。

分子结构分析

Almenningen等人(1985年)对4-氟联苯和4-氯联苯的气相电子衍射结构进行了研究。他们的研究为这些化合物的分子结构提供了宝贵的见解,这对于理解它们的化学行为以及在材料科学和制药等各个领域的潜在应用至关重要(Almenningen, Bastlansen, Gundersen, Samdal, & Skancke, 1985)。

安全和危害

- Toxicity : 4-Chloro-4’-fluorobiphenyl is considered toxic. Handle with care.

- Environmental Impact : Proper disposal is crucial to prevent contamination.

- Health Risks : Inhalation or skin contact may cause irritation. Refer to safety data sheets for detailed information.

未来方向

Research on 4-Chloro-4’-fluorobiphenyl could explore:

- Biological Activity : Investigate its potential as a drug candidate or ligand.

- Functional Materials : Develop applications in organic electronics or materials science.

- Environmental Fate : Study its behavior in soil and water systems.

属性

IUPAC Name |

1-chloro-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGSGYOPKPVAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373941 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-fluorobiphenyl | |

CAS RN |

398-22-1 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)

![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)

![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)

![[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B1620870.png)